molecular formula C7H12F3NO2 B2586210 Ethyl 2-amino-5,5,5-trifluoropentanoate CAS No. 1260582-75-9

Ethyl 2-amino-5,5,5-trifluoropentanoate

Cat. No.: B2586210
CAS No.: 1260582-75-9
M. Wt: 199.173
InChI Key: MZXWLIZWWJYYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-5,5,5-trifluoropentanoate: is an organic compound with the molecular formula C7H12F3NO2 It is a derivative of pentanoic acid, where the ethyl ester is substituted with an amino group at the second position and three fluorine atoms at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5,5,5-trifluoropentanoate can be achieved through several methods. One practical method involves the dynamic kinetic resolution of the corresponding racemate. This process typically includes the use of specific catalysts and reaction conditions to selectively produce the desired enantiomer . The synthesis can be performed on a 20-gram scale, making it suitable for laboratory-scale production.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product. Industrial production would also involve stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5,5,5-trifluoropentanoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Ester Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and other electrophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions.

    Ester Hydrolysis: The major product is 2-amino-5,5,5-trifluoropentanoic acid.

Scientific Research Applications

Ethyl 2-amino-5,5,5-trifluoropentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5,5,5-trifluoropentanoate involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The amino group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-amino-5,5,5-trifluoropentanoic acid: The carboxylic acid derivative of ethyl 2-amino-5,5,5-trifluoropentanoate.

    Ethyl 2-amino-4,4,4-trifluorobutanoate: A similar compound with one less carbon in the chain.

    Ethyl 2-amino-3,3,3-trifluoropropanoate: Another related compound with a shorter carbon chain.

Uniqueness: this compound is unique due to its specific structural features, including the position of the trifluoromethyl group and the presence of the ethyl ester. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-amino-5,5,5-trifluoropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2/c1-2-13-6(12)5(11)3-4-7(8,9)10/h5H,2-4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXWLIZWWJYYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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